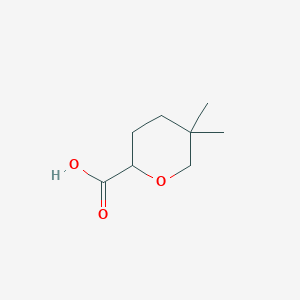

5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid

Descripción

5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid is a bicyclic organic compound featuring a six-membered oxygen-containing ring (tetrahydro-2H-pyran) substituted with two methyl groups at the 5-position and a carboxylic acid functional group at the 2-position. Its structure combines rigidity from the pyran ring with the reactivity of the carboxylic acid group, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Propiedades

IUPAC Name |

5,5-dimethyloxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2)4-3-6(7(9)10)11-5-8/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXETTWDZHOKXHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(OC1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of propargyl vinyl ethers, which undergo a silver(I)-catalyzed propargyl Claisen rearrangement followed by a tandem DBU-catalyzed isomerization/6π-oxa-electrocyclization reaction . This method allows for the efficient formation of the tetrahydropyran ring system.

Industrial Production Methods

Industrial production of 5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The specifics of industrial methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: It can be used in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are often the subject of ongoing research.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

a) 2-(Tetrahydro-2H-pyran-4-yl)pyrimidine-5-carboxylic Acid

- Structure : This compound contains a pyrimidine ring fused to a tetrahydro-2H-pyran moiety, with a carboxylic acid group at the 5-position of the pyrimidine.

- Applications : Used in boronic ester synthesis (e.g., as a building block for Suzuki-Miyaura coupling reactions) due to its boronate-containing analogs .

b) (2S,4S,5R,6R)-5-Acetamido-...tetrahydro-2H-pyran-2-carboxylic Acid (CAS 428510-08-1)

- Structure : A highly substituted derivative with multiple hydroxyl, acetamido, and stereochemical groups.

- Key Differences : The complex stereochemistry and additional functional groups (e.g., acetamido, hydroxyl) differentiate it from the simpler 5,5-dimethyltetrahydro-2H-pyran-2-carboxylic acid. These features likely enhance its role in glycosylation or carbohydrate-based drug design .

- Similarity Score : Structural similarity to the target compound is moderate (0.85), primarily due to the shared pyran-carboxylic acid backbone .

Research Findings and Limitations

- Steric Effects : The 5,5-dimethyl groups in the target compound may hinder nucleophilic attacks at the pyran ring, contrasting with unsubstituted analogs like 2-(tetrahydro-2H-pyran-4-yl)pyrimidine-5-carboxylic acid, which exhibit faster reaction kinetics .

Actividad Biológica

5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid, a compound with the chemical formula C8H14O3, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Synthesis

The structure of 5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid features a pyran ring with two methyl groups at the 5-position and a carboxylic acid group at the 2-position. The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. Various methods have been documented in the literature, including:

- Cyclization Reactions : Utilizing suitable enals and alcohols under acidic or basic conditions.

- Functional Group Transformations : Such as oxidation and reduction to achieve desired substituents.

Anticancer Properties

Recent studies have indicated that 5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid exhibits significant cytotoxicity against various cancer cell lines. For instance:

- In Vitro Studies : Research demonstrated that the compound has an IC50 value in the range of 6.7 to >200 μM against human SH-SY5Y neuroblastoma cells, suggesting its potential as an anticancer agent .

- Mechanism of Action : The compound may induce apoptosis through the modulation of specific signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro assays have revealed its effectiveness against several bacterial strains, indicating potential applications in developing new antimicrobial agents:

- Bacterial Strains Tested : Studies have included testing against Staphylococcus aureus and Escherichia coli, where the compound demonstrated notable inhibitory effects.

Research Findings and Case Studies

Several case studies highlight the biological relevance of 5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid:

| Study | Findings | |

|---|---|---|

| Study A (2020) | Evaluated cytotoxic effects on various cancer cell lines | Significant activity observed in neuroblastoma cells |

| Study B (2021) | Assessed antimicrobial properties against pathogenic bacteria | Effective against multiple strains with varying MIC values |

| Study C (2022) | Investigated the compound's mechanism of action in apoptosis induction | Identified modulation of apoptotic pathways |

Potential Applications

Given its diverse biological activities, 5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid holds promise for various applications:

- Pharmaceutical Development : As a lead compound for anticancer drugs.

- Antimicrobial Formulations : Potential use in treating bacterial infections.

- Research Tool : As a biochemical probe for studying cellular processes related to cancer and infection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.